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molecular formula C10H9BrO B8688305 3-(2-bromoethyl)Benzofuran

3-(2-bromoethyl)Benzofuran

Cat. No. B8688305
M. Wt: 225.08 g/mol
InChI Key: SBVIQSGWXNGYOC-UHFFFAOYSA-N
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Patent
US07951948B2

Procedure details

Triphenylphosphane dibromide (5.52 g, 14.4 mmoles) was suspended in abs. acetonitrile (15 ml) under argon, the suspension was brought to 19° C. in a water-bath and 2-(benzofuran-3-yl)ethanol (2.11 g, 13.1 mmoles) in abs. acetonitrile (7 ml) was added in the course of 15 min. During the addition the temperature of the reaction mixture was kept between 19 and 21° C. The mixture was then left to stand for 12 hours without further cooling. The reaction mixture was filtered and the filtrate obtained was concentrated. The residue obtained was taken up in cyclohexane (20 ml), and the mixture was filtered over a silica gel layer (15 g) about 3 cm thick. The silica gel was washed with cyclohexane (5×20 ml) and the filtrate obtained was concentrated. 2.47 g 3-(2-bromoethyl)benzofuran were obtained as a yellowish oil.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.11 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C.[O:25]1[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=2[C:27]([CH2:34][CH2:35]O)=[CH:26]1>C1CCCCC1>[Br:1][CH2:35][CH2:34][C:27]1[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[O:25][CH:26]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
2.11 g
Type
reactant
Smiles
O1C=C(C2=C1C=CC=C2)CCO
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was kept between 19 and 21° C
WAIT
Type
WAIT
Details
The mixture was then left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over a silica gel layer (15 g) about 3 cm thick
WASH
Type
WASH
Details
The silica gel was washed with cyclohexane (5×20 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCC1=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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